4-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
The compound “4-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-carboxamide” is a complex organic molecule that contains several functional groups. It has a bromine atom attached to the fourth carbon of a thiophene ring. Attached to the second carbon of the thiophene ring is a carboxamide group, which is further substituted with a 2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core thiophene ring, followed by various substitution reactions to introduce the bromine atom, the carboxamide group, and the 2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl group .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene ring and the indole ring would contribute to the aromaticity of the molecule, while the carboxamide group would introduce polarity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom could be replaced with other groups in a nucleophilic substitution reaction. The carboxamide group could undergo hydrolysis to form a carboxylic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could increase its solubility in polar solvents. The aromatic rings could contribute to its stability and possibly also its color .Scientific Research Applications
Synthesis and Applications in Material Science
Photostabilizers for Poly(vinyl chloride) (PVC)
New thiophene derivatives have been synthesized and shown to significantly reduce the photodegradation of PVC films. These materials function by either directly absorbing UV radiation and dissipating the energy as heat or facilitating energy transfer from excited state PVC to the additive, where it can be safely dissipated. This research highlights the potential of thiophene derivatives in enhancing the durability of PVC materials against UV-induced degradation (Balakit et al., 2015).
Synthesis and Applications in Pharmacology
CCR5 Antagonists
Practical synthesis methods have been developed for compounds acting as CCR5 antagonists, which are crucial in the treatment of conditions like HIV. Although not directly the compound , these studies demonstrate the utility of thiophene-based compounds in medicinal chemistry, showcasing their potential in the synthesis of pharmacologically active agents (Ikemoto et al., 2005).
Heterocyclic Chemistry and Drug Design
Novel Heterocyclic Systems
Research into the synthesis of benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines introduces a new heterocyclic system. These findings are important for drug design and discovery, offering new scaffolds for the development of therapeutic agents. Such research underscores the versatility and potential of thiophene derivatives in contributing to novel drug molecules (Yagodkina-Yakovenko et al., 2018).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions and resulting changes would depend on the particular target and the biochemical context within which the compound is acting.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological context.
Pharmacokinetics
The pharmacokinetic properties of indole derivatives can vary widely and significantly impact their bioavailability .
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects could potentially include alterations in cellular signaling, gene expression, and metabolic activity .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-bromo-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2S/c1-19-5-4-10-6-11(2-3-13(10)19)14(20)8-18-16(21)15-7-12(17)9-22-15/h2-7,9,14,20H,8H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSXQGHISMZKPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CS3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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